molecular formula C9H18Cl2 B14422696 Pentane, 3,3-dichloro-2,2,4,4-tetramethyl- CAS No. 79991-69-8

Pentane, 3,3-dichloro-2,2,4,4-tetramethyl-

Cat. No.: B14422696
CAS No.: 79991-69-8
M. Wt: 197.14 g/mol
InChI Key: ZUAWOFHXVSGUAR-UHFFFAOYSA-N
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Description

Pentane, 3,3-dichloro-2,2,4,4-tetramethyl- is an organic compound with the molecular formula C9H18Cl2. It is a derivative of pentane, where two chlorine atoms are substituted at the third carbon, and four methyl groups are attached to the second and fourth carbons. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentane, 3,3-dichloro-2,2,4,4-tetramethyl- typically involves the chlorination of 2,2,4,4-tetramethylpentane. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via a free radical mechanism, where chlorine radicals attack the hydrogen atoms at the third carbon, resulting in the formation of the dichloro derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Pentane, 3,3-dichloro-2,2,4,4-tetramethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, resulting in the formation of alcohols.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding hydrocarbon.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Hydroxide ions in aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products Formed

    Substitution: Formation of alcohols.

    Reduction: Formation of hydrocarbons.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Pentane, 3,3-dichloro-2,2,4,4-tetramethyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other organic compounds.

Mechanism of Action

The mechanism of action of pentane, 3,3-dichloro-2,2,4,4-tetramethyl- involves its interaction with various molecular targets. The chlorine atoms can form covalent bonds with nucleophilic sites on enzymes and proteins, potentially altering their activity. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2,2,4,4-tetramethylpentane
  • 2,2,4,4-tetramethyl-3-pentanone
  • 2,2,4,4-tetramethyl-3-t-butyl-pentane-3-ol

Uniqueness

Pentane, 3,3-dichloro-2,2,4,4-tetramethyl- is unique due to the presence of two chlorine atoms at the third carbon, which significantly influences its reactivity and properties. Compared to its analogs, this compound exhibits distinct chemical behavior, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

79991-69-8

Molecular Formula

C9H18Cl2

Molecular Weight

197.14 g/mol

IUPAC Name

3,3-dichloro-2,2,4,4-tetramethylpentane

InChI

InChI=1S/C9H18Cl2/c1-7(2,3)9(10,11)8(4,5)6/h1-6H3

InChI Key

ZUAWOFHXVSGUAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(C)(C)C)(Cl)Cl

Origin of Product

United States

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